8-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H24ClN5O3 and its molecular weight is 429.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A study by Zagórska et al. (2016) focused on synthesizing and evaluating derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their potential as antidepressant agents. This research highlighted the importance of such compounds in the field of medicinal chemistry, particularly in targeting serotonin receptors and phosphodiesterase inhibitors (Zagórska et al., 2016).
Antiviral Activity
In 1978, Kim et al. conducted research on imidazo[1,2-a]-s-triazine nucleosides, closely related to the compound . They explored the synthesis and antiviral activity of these nucleosides and nucleotide analogues, demonstrating their potential in combating viruses like herpes and rhinovirus (Kim et al., 1978).
Chemical Synthesis
Simo et al. (1998) discussed the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, providing insights into the chemical procedures and methodologies essential for creating these complex molecules (Simo et al., 1998).
Properties
IUPAC Name |
6-(3-chloro-2-methylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O3/c1-6-30-11-10-25-19(28)17-18(24(5)21(25)29)23-20-26(13(3)14(4)27(17)20)16-9-7-8-15(22)12(16)2/h7-9H,6,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOFCNJSYYBJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=C(C(=CC=C4)Cl)C)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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